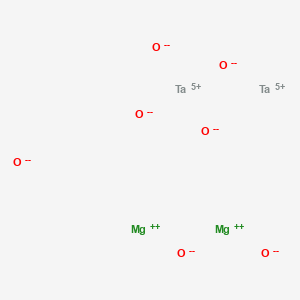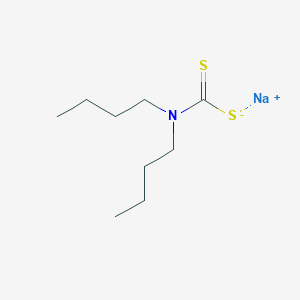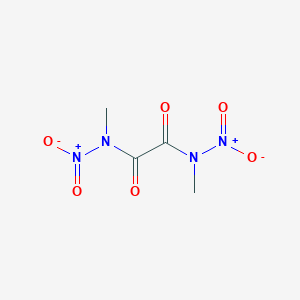
Magnesium tantalum oxide (MgTa2O6)
Übersicht
Beschreibung
Magnesium tantalum oxide, with the chemical formula MgTa2O6, is a compound that crystallizes in the tetragonal P4_2/mnm space group. It is known for its unique structural properties, where magnesium ions are bonded to oxygen atoms to form octahedral structures.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Magnesium tantalum oxide can be synthesized through the reduction of tantalum pentoxide (Ta2O5) with magnesium vapor. This process typically occurs in the temperature range of 540–680°C. The reaction can be represented as:
Ta2O5+5Mg→2Ta+5MgO
This method allows for the formation of tantalum powder with a specific surface area, which is crucial for various applications .
Industrial Production Methods
In industrial settings, the production of magnesium tantalum oxide involves the reduction of magnesium tantalates (MgTa2O6 and Mg4Ta2O9) by magnesium vapors. This process increases the specific surface area of the tantalum powder, making it suitable for use in advanced electronic devices and other applications .
Analyse Chemischer Reaktionen
Types of Reactions
Magnesium tantalum oxide primarily undergoes reduction reactions. The reduction of tantalum pentoxide with magnesium vapor is a key reaction, resulting in the formation of metallic tantalum and magnesium oxide .
Common Reagents and Conditions
The common reagents used in the reduction reactions include tantalum pentoxide and magnesium vapor. The reaction conditions typically involve high temperatures ranging from 540°C to 680°C .
Major Products Formed
The major products formed from the reduction of magnesium tantalum oxide include metallic tantalum and magnesium oxide. These products are essential for various industrial applications, particularly in the electronics industry .
Wissenschaftliche Forschungsanwendungen
Magnesium tantalum oxide has several scientific research applications, including:
Materials Science: The compound’s high surface area and nanoporous structure make it suitable for use in advanced materials and nanotechnology.
Biomedical Applications: Research is ongoing to explore the potential use of magnesium tantalum oxide in biomedical applications, particularly in the development of biocompatible materials.
Wirkmechanismus
The mechanism by which magnesium tantalum oxide exerts its effects is primarily through its structural properties. The compound’s unique octahedral structure allows for efficient interaction with other materials, making it suitable for use in various applications. The molecular targets and pathways involved in these interactions are still being studied, but the compound’s high surface area and nanoporous structure play a crucial role .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Magnesium niobium oxide (MgNb2O6):
Lithium tantalum oxide (LiTaO3): This compound is known for its piezoelectric properties and is used in various electronic devices.
Uniqueness of Magnesium Tantalum Oxide
Magnesium tantalum oxide is unique due to its high surface area and nanoporous structure, which make it suitable for advanced applications in electronics and materials science. Its ability to undergo reduction reactions with magnesium vapor also sets it apart from other similar compounds .
Eigenschaften
IUPAC Name |
dimagnesium;oxygen(2-);tantalum(5+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Mg.7O.2Ta/q2*+2;7*-2;2*+5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJXLIMFTIKVMQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Mg+2].[Mg+2].[Ta+5].[Ta+5] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Mg2O7Ta2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50924323 | |
| Record name | Magnesium tantalum(5+) oxide (2/2/7) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50924323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
522.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12293-61-7 | |
| Record name | Magnesium tantalum oxide (MgTa2O6) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012293617 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Magnesium tantalum oxide (MgTa2O6) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Magnesium tantalum(5+) oxide (2/2/7) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50924323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Magnesium ditantalum hexaoxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.317 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![6,12,18-Trithiatrispiro[4.1.4.1.4.1]octadecane](/img/structure/B85647.png)



![8,9,10,11-tetrahydronaphtho[1,2-b]phenanthrene](/img/structure/B85659.png)

